2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

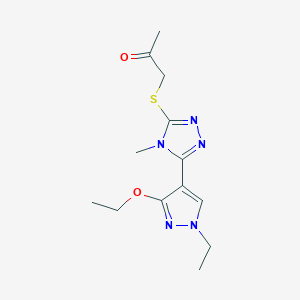

“2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is a chemical compound with the molecular formula C13H18ClN3O2 . It is related to a class of compounds known as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .

Synthesis Analysis

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which are structurally similar to the compound , has been described in the literature . The synthetic route involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H and 13C NMR spectroscopy . For instance, a related compound was characterized by 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from related compounds. For example, a related compound was obtained as a white powder with a melting point of 85–87°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Researchers have synthesized derivatives of 2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine with various substituted phenyl amides and ureas. These compounds were characterized using NMR, X-ray diffraction, and optical rotation measurements. They were investigated for their potential antimicrobial, antifungal, and enzyme inhibition activities. For instance, Pejchal et al. (2015) reported the synthesis and antimicrobial activity of substituted 6-fluorobenzo[d]thiazole amides, showcasing their efficacy against bacterial and fungal strains. Similarly, Pejchal et al. (2011) synthesized phenyl ureas derivatives for their inhibition activity against acetylcholinesterase and butyrylcholinesterase, indicating their potential in treating neurodegenerative diseases (Pejchal, Pejchalová, & Růžičková, 2015; Pejchal, Štěpánková, & Drabina, 2011).

Fluorescence Probes and Sensing Applications

The compound's derivatives have been applied in developing fluorescent probes for sensing pH and metal cations. Tanaka et al. (2001) synthesized benzoxazole and benzothiazole analogs sensitive to magnesium and zinc cations, demonstrating their utility in detecting these metal ions at specific pH levels (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Coordination Polymers and Material Science

The chemical's framework has been utilized in the synthesis of coordination polymers, exploring its role in creating three-dimensional networks with potential applications in material science. For example, Habib, Sanchiz, and Janiak (2008) discussed mixed-ligand coordination polymers from 1,2-bis(1,2,4-triazol-4-yl)ethanamine and benzene-1,3,5-tricarboxylate, highlighting crystal-to-crystal transformation upon dehydration and its implications for structural and functional material design (Habib, Sanchiz, & Janiak, 2008).

Wirkmechanismus

While the exact mechanism of action for “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride” is not specified, related compounds have shown various biological activities. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have demonstrated antimicrobial activity .

Zukünftige Richtungen

The development of new drugs with potential antimicrobial activity is a challenging problem for research scientists around the globe . The modification of the structure of existing drug molecules, such as “2-(6-Fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride”, could lead to improved antimicrobial activity. This opens a window for exploring many areas of medicine and improving the quality of life .

Eigenschaften

IUPAC Name |

2-(6-fluoro-1,2-benzoxazol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6;/h1-2,5H,3-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLUPSUVFAKPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2946596.png)

![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2946607.png)